

Diphenylacetylene Solubility: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diphenylacetylene**

Cat. No.: **B1204595**

[Get Quote](#)

An in-depth examination of the solubility characteristics of **diphenylacetylene** in common organic solvents, tailored for professionals in research, chemical sciences, and drug development.

Diphenylacetylene, also known as tolan, is a hydrocarbon consisting of two phenyl groups linked by an acetylene unit. Its rigid, linear structure and aromatic character dictate its solubility profile, making it a subject of interest in organic synthesis, materials science, and pharmaceutical research. This guide provides a detailed overview of **diphenylacetylene**'s solubility in various organic solvents, presents methodologies for its experimental determination, and offers a visual representation of the general experimental workflow.

Quantitative Solubility Data

While extensive quantitative data on the solubility of **diphenylacetylene** across a wide range of temperatures is not readily available in published literature, the following table summarizes the existing qualitative and the limited quantitative information. The data underscores the compound's general affinity for nonpolar and moderately polar organic solvents.

Solvent	Chemical Formula	Qualitative Solubility	Quantitative Data (at infinite dilution)
Alcohols			
Methanol	CH ₃ OH	Soluble	Volatility (K _i = y _i /x _i) = 0.0033[1][2]
Ethanol	C ₂ H ₅ OH	Soluble, particularly when hot[1][3][4][5]	Volatility (K _i = y _i /x _i) = 0.0029[1][2]
1-Propanol	C ₃ H ₇ OH	Soluble	Volatility (K _i = y _i /x _i) = 0.0054[1][2]
2-Propanol (Isopropanol)	C ₃ H ₈ O	Soluble	Volatility (K _i = y _i /x _i) = 0.0031[1][2]
Ethers			
Diethyl Ether	(C ₂ H ₅) ₂ O	Soluble/Miscible[3][4] [5]	Not available
Ketones			
Acetone	C ₃ H ₆ O	Soluble	Not available
Halogenated Solvents			
Chloroform	CHCl ₃	Soluble	Not available
Dichloromethane	CH ₂ Cl ₂	Soluble	Not available
Aromatic Hydrocarbons			
Benzene	C ₆ H ₆	Good solubility[6][7]	Not available
Toluene	C ₇ H ₈	Good solubility[6][7]	Not available
Alkanes			
Hexane	C ₆ H ₁₄	Good solubility[6][7]	Not available
Water	H ₂ O	Insoluble[3][4][5][6]	Not applicable

Note on Volatility Data: The volatility (K_i) represents the ratio of the mole fraction in the vapor phase (y_i) to the mole fraction in the liquid phase (x_i) at equilibrium. A low volatility value, as seen for **diphenylacetylene** in alcohols, indicates that it has a low tendency to enter the vapor phase and thus is relatively soluble in the liquid phase.

Factors Influencing Solubility

The solubility of **diphenylacetylene** is governed by the principle of "like dissolves like." Its nonpolar nature, attributed to the two phenyl rings and the carbon-carbon triple bond, results in favorable interactions with nonpolar solvents.

- **Polarity:** **Diphenylacetylene** is a nonpolar molecule. Consequently, it exhibits poor solubility in highly polar solvents like water and better solubility in nonpolar solvents such as hexane, benzene, and toluene.[6][7]
- **Temperature:** The solubility of solid compounds in liquid solvents generally increases with temperature.[6][7] This is explicitly noted for **diphenylacetylene** in ethanol, where it is described as being soluble in "hot ethanol." [1][3][4][5]
- **Solvent Structure:** While generally soluble in alcohols, the specific structure of the alcohol can influence the degree of solubility, as suggested by the differing volatility values.

Experimental Protocol for Solubility Determination

For precise and application-specific solubility data, experimental determination is recommended. The following is a generalized gravimetric method for determining the solubility of **diphenylacetylene** in a given organic solvent.

Objective: To determine the saturation solubility of **diphenylacetylene** in a selected organic solvent at a specific temperature.

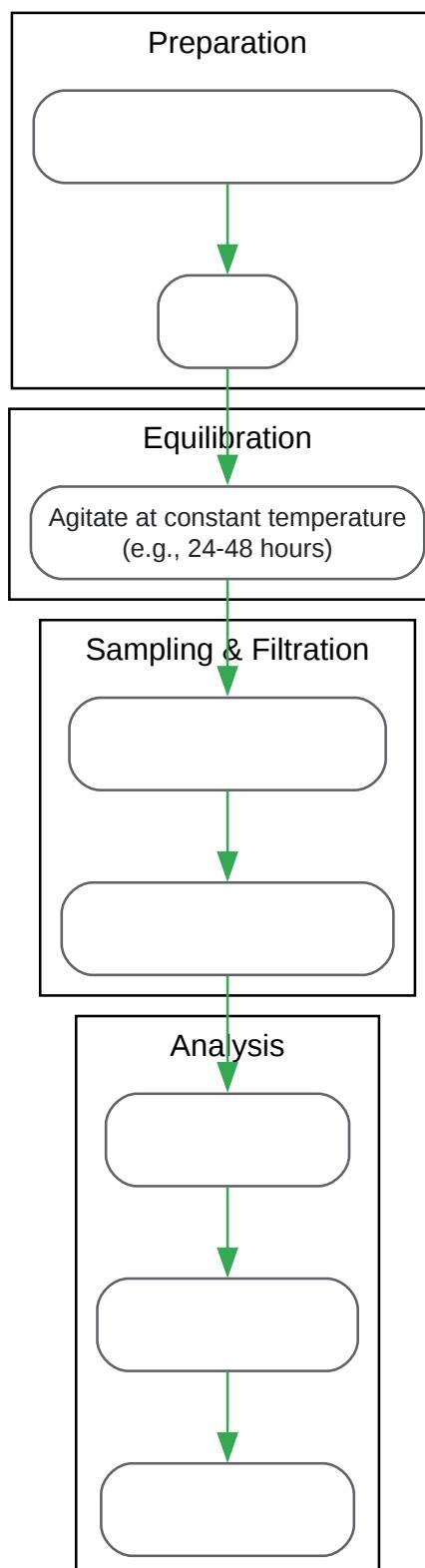
Materials:

- **Diphenylacetylene** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance

- Thermostatically controlled shaker or water bath
- Vials with screw caps
- Syringe filters (chemically compatible with the solvent)
- Pre-weighed evaporation dishes or vials
- Oven or vacuum oven

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **diphenylacetylene** to a known volume of the selected organic solvent in a vial. The presence of undissolved solid is crucial to ensure the solution is saturated.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
- Sample Withdrawal and Filtration:
 - Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.


- Solvent Evaporation:
 - Place the evaporation dish with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition of the **diphenylacetylene**.
 - Continue heating until a constant weight of the residue is achieved.
- Calculation of Solubility:
 - Accurately weigh the evaporation dish containing the dried **diphenylacetylene** residue.
 - Calculate the mass of the dissolved **diphenylacetylene** by subtracting the initial weight of the empty dish.
 - The solubility can then be expressed in various units, such as grams per 100 mL of solvent (g/100 mL) or moles per liter (mol/L).

Calculation Formula:

$$\text{Solubility (g/100 mL)} = (\text{Mass of residue (g)} / \text{Volume of solution withdrawn (mL)}) * 100$$

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of **diphenylacetylene** solubility.

[Click to download full resolution via product page](#)

Experimental workflow for determining solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 4. chembk.com [chembk.com]
- 5. Diphenylacetylene (CAS 501-65-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Solubility of aromatic compounds in mixed solvents. [repository.arizona.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [Diphenylacetylene Solubility: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1204595#diphenylacetylene-solubility-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com